Cas no 1553958-67-0 (2-(4-methoxy-3,5-dimethylphenyl)propanal)

2-(4-Methoxy-3,5-dimethylphenyl)propanal is a specialized aromatic aldehyde featuring a methoxy and two methyl substituents on the phenyl ring, along with a propanal side chain. This compound is valued for its structural versatility in organic synthesis, particularly as an intermediate in the production of fine chemicals, pharmaceuticals, and fragrances. Its electron-rich aromatic system and aldehyde functionality make it suitable for condensation, reduction, and other key transformations. The methoxy and methyl groups enhance stability and influence reactivity, allowing for selective modifications. This product is typically characterized by high purity and consistent performance, making it a reliable choice for research and industrial applications requiring precise molecular building blocks.
2-(4-methoxy-3,5-dimethylphenyl)propanal structure
1553958-67-0 structure
Product name:2-(4-methoxy-3,5-dimethylphenyl)propanal
CAS No:1553958-67-0
MF:C12H16O2
MW:192.254243850708
CID:5915033
PubChem ID:83830163

2-(4-methoxy-3,5-dimethylphenyl)propanal Chemical and Physical Properties

Names and Identifiers

    • 2-(4-methoxy-3,5-dimethylphenyl)propanal
    • EN300-1735758
    • 1553958-67-0
    • Inchi: 1S/C12H16O2/c1-8-5-11(10(3)7-13)6-9(2)12(8)14-4/h5-7,10H,1-4H3
    • InChI Key: IAPPCVXYZISZAZ-UHFFFAOYSA-N
    • SMILES: O(C)C1=C(C)C=C(C=C1C)C(C=O)C

Computed Properties

  • Exact Mass: 192.115029749g/mol
  • Monoisotopic Mass: 192.115029749g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 179
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.3Ų
  • XLogP3: 2.6

2-(4-methoxy-3,5-dimethylphenyl)propanal Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1735758-5.0g
2-(4-methoxy-3,5-dimethylphenyl)propanal
1553958-67-0
5g
$3313.0 2023-06-04
Enamine
EN300-1735758-0.5g
2-(4-methoxy-3,5-dimethylphenyl)propanal
1553958-67-0
0.5g
$1097.0 2023-09-20
Enamine
EN300-1735758-0.25g
2-(4-methoxy-3,5-dimethylphenyl)propanal
1553958-67-0
0.25g
$1051.0 2023-09-20
Enamine
EN300-1735758-5g
2-(4-methoxy-3,5-dimethylphenyl)propanal
1553958-67-0
5g
$3313.0 2023-09-20
Enamine
EN300-1735758-10.0g
2-(4-methoxy-3,5-dimethylphenyl)propanal
1553958-67-0
10g
$4914.0 2023-06-04
Enamine
EN300-1735758-0.05g
2-(4-methoxy-3,5-dimethylphenyl)propanal
1553958-67-0
0.05g
$959.0 2023-09-20
Enamine
EN300-1735758-0.1g
2-(4-methoxy-3,5-dimethylphenyl)propanal
1553958-67-0
0.1g
$1005.0 2023-09-20
Enamine
EN300-1735758-1.0g
2-(4-methoxy-3,5-dimethylphenyl)propanal
1553958-67-0
1g
$1142.0 2023-06-04
Enamine
EN300-1735758-10g
2-(4-methoxy-3,5-dimethylphenyl)propanal
1553958-67-0
10g
$4914.0 2023-09-20
Enamine
EN300-1735758-2.5g
2-(4-methoxy-3,5-dimethylphenyl)propanal
1553958-67-0
2.5g
$2240.0 2023-09-20

Additional information on 2-(4-methoxy-3,5-dimethylphenyl)propanal

Recent Advances in the Study of 2-(4-Methoxy-3,5-dimethylphenyl)propanal (CAS: 1553958-67-0) in Chemical Biology and Pharmaceutical Research

The compound 2-(4-methoxy-3,5-dimethylphenyl)propanal (CAS: 1553958-67-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This aldehyde derivative, characterized by its methoxy and dimethyl substitutions on the phenyl ring, has been investigated for its unique chemical properties and biological activities. Recent studies have explored its role as a key intermediate in the synthesis of more complex molecules, as well as its direct pharmacological effects.

One of the most notable findings in recent literature is the compound's utility in the synthesis of novel anti-inflammatory agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 2-(4-methoxy-3,5-dimethylphenyl)propanal serves as a crucial building block for the development of selective COX-2 inhibitors with improved gastrointestinal safety profiles. The researchers utilized this compound as a starting material to create a series of derivatives that showed potent anti-inflammatory activity in vitro and in vivo models, with reduced ulcerogenic potential compared to traditional NSAIDs.

In addition to its synthetic applications, recent investigations have revealed interesting biological properties of 2-(4-methoxy-3,5-dimethylphenyl)propanal itself. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that this compound exhibits moderate antimicrobial activity against several clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. The researchers proposed that the unique combination of the propanal moiety with the substituted aromatic ring contributes to this activity by disrupting microbial cell membranes.

From a chemical perspective, advances in the characterization of 2-(4-methoxy-3,5-dimethylphenyl)propanal have been made through sophisticated analytical techniques. Recent work published in Analytical Chemistry (2023) employed NMR spectroscopy and mass spectrometry to elucidate the compound's conformational preferences and reactivity patterns. These studies have provided valuable insights into its behavior under various conditions, which is crucial for its application in synthetic routes and formulation development.

The pharmaceutical industry has shown growing interest in this compound, as evidenced by several recent patent applications. One notable example is WO2023124567, which describes the use of 2-(4-methoxy-3,5-dimethylphenyl)propanal in the production of novel antidepressant compounds with dual serotonin and norepinephrine reuptake inhibition properties. The patent highlights the compound's versatility as a chiral building block for creating molecules with specific stereochemical configurations.

Despite these promising developments, challenges remain in the large-scale production and application of 2-(4-methoxy-3,5-dimethylphenyl)propanal. Recent process chemistry studies have focused on optimizing synthetic routes to improve yield and purity while reducing environmental impact. A 2024 publication in Green Chemistry presented a biocatalytic approach to producing this compound with excellent enantioselectivity, representing a significant step forward in sustainable manufacturing practices.

Looking forward, the unique structural features of 2-(4-methoxy-3,5-dimethylphenyl)propanal (CAS: 1553958-67-0) continue to inspire innovative research across multiple disciplines. Its dual role as both a biologically active compound and a versatile synthetic intermediate positions it as a valuable tool in medicinal chemistry and drug discovery. Future studies are expected to further explore its potential in targeted drug delivery systems and as a scaffold for developing novel therapeutics for challenging disease targets.

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